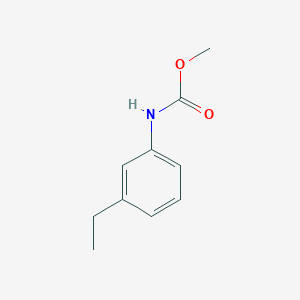
Methyl N-(3-ethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-ethylphenyl)carbamate is a chemical compound that is widely used in scientific research. It is also known as carbaryl, which is a carbamate insecticide that is used to control pests in agriculture and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insects, including beetles, aphids, and mites.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, leading to muscle spasms, paralysis, and death. Carbaryl also affects the reproductive system, leading to reduced fertility and abnormal development of the eggs.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It is also easy to use and has a broad spectrum of activity against many different types of insects. However, carbaryl is toxic to humans and animals and can have negative effects on the environment. Therefore, it is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical.
Zukünftige Richtungen
There are many future directions for research on carbaryl and related compounds. One area of research is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the effects of carbaryl on non-target organisms, such as bees and other beneficial insects. Finally, there is a need for more research on the mechanism of action of carbaryl and related compounds, which could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, carbaryl is a widely used insecticide that has many applications in scientific research. It is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical. There are many future directions for research on carbaryl and related compounds, which could lead to the development of new pesticides and drugs for the treatment of neurological disorders.
Synthesemethoden
Carbaryl is synthesized by reacting methyl isocyanate with 3-ethylphenol. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified and crystallized to obtain pure carbaryl.
Wissenschaftliche Forschungsanwendungen
Carbaryl is widely used in scientific research as a tool to study the nervous system and insect physiology. It is used to study the effects of pesticides on insects and to develop new pesticides that are more effective and less harmful to the environment. Carbaryl is also used to study the mechanism of action of acetylcholinesterase inhibitors, which are important drugs for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
113932-82-4 |
|---|---|
Produktname |
Methyl N-(3-ethylphenyl)carbamate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
BCZQJHZJJCOAHQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)OC |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=O)OC |
Synonyme |
Carbamic acid, (3-ethylphenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




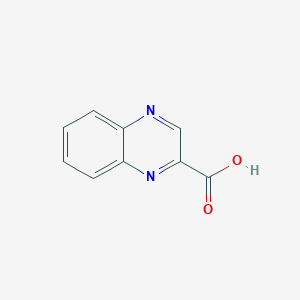
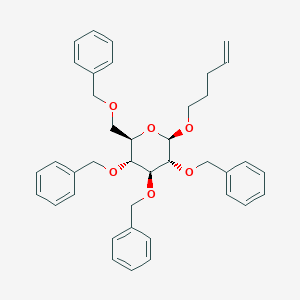
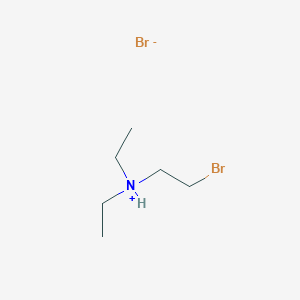
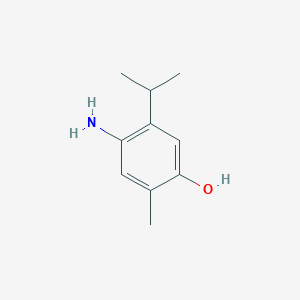
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
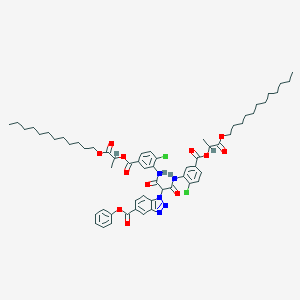

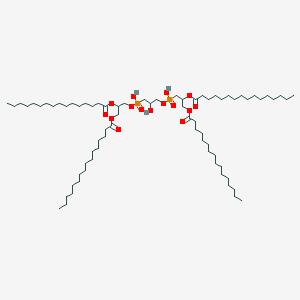
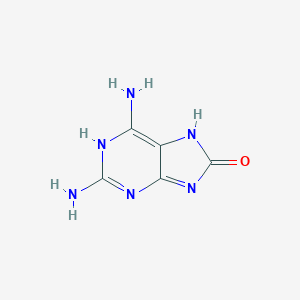
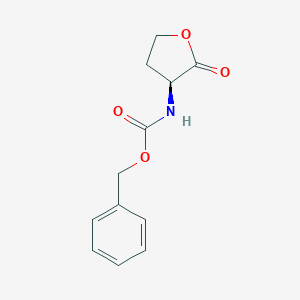
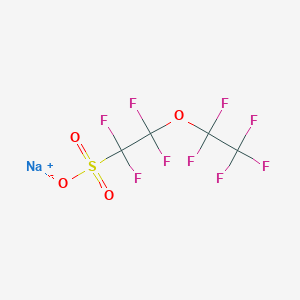
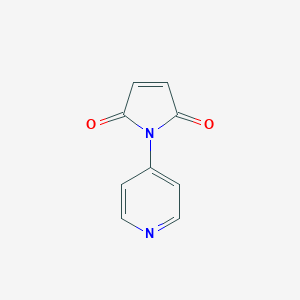
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)